molecular formula C16H17ClN2O3S B4610710 N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea

N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea

Cat. No.: B4610710
M. Wt: 352.8 g/mol
InChI Key: QTWGYTJPSLPZSP-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0648413 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Thiourea derivatives have been explored for their antimicrobial properties. A study by Benneche et al. (2011) demonstrated that certain thiophenones, related to thiourea compounds, exhibit significant capacity to reduce biofilm formation by marine bacteria, showcasing their potential as antimicrobial agents (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).

Metal Complex Synthesis

Research by Shadab and Aslam (2014) involved the synthesis of various thiourea ligands and their transition metal complexes, revealing the coordination of metals through the sulfur group of thioamide in ligands. These complexes exhibited a broad spectrum of biological activities, indicating their importance in medicinal chemistry and materials science (Shadab & Aslam, 2014).

Environmental and Health-Related Research

Tadjarodi et al. (2007) synthesized new compounds from aryl thiourea derivatives, which were characterized and analyzed for their structural properties. Such compounds have implications for environmental remediation and health-related applications, illustrating the role of thiourea derivatives in developing new materials with specific functional properties (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007).

Analytical and Spectroscopic Applications

Research into thiourea derivatives also extends into analytical chemistry, where these compounds are used in spectrophotometric determinations and as part of studies on the specificity of certain chemical reactions. For instance, Devani, Shishoo, and Mody (1975) described a method for the spectrophotometric determination of thiambutosine, a thiourea derivative, highlighting the utility of these compounds in analytical methodologies (Devani, Shishoo, & Mody, 1975).

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-20-13-7-5-4-6-11(13)18-16(23)19-12-8-10(17)14(21-2)9-15(12)22-3/h4-9H,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWGYTJPSLPZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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